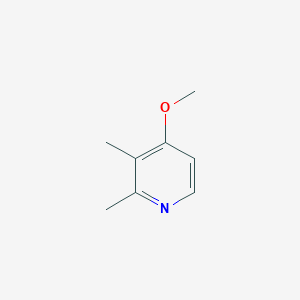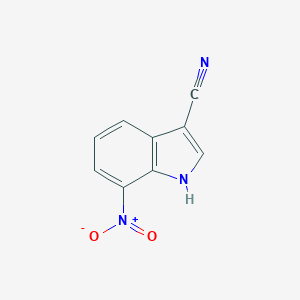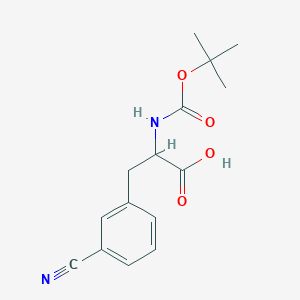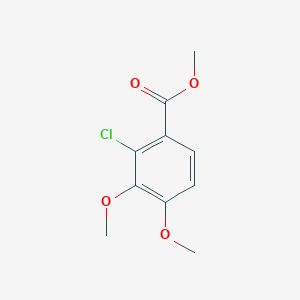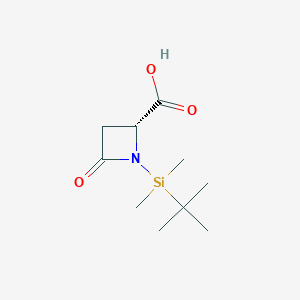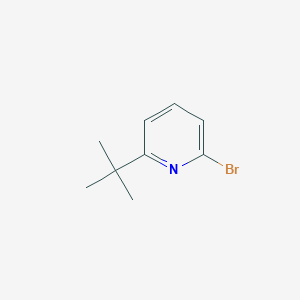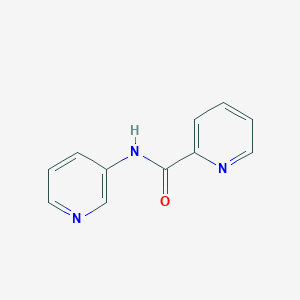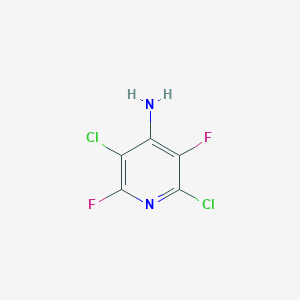
2,5-Dichloro-3,6-difluoropyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dichloro-3,6-difluoropyridin-4-amine, commonly known as DCDP, is an organic compound that has gained significant interest in the scientific community due to its potential applications in drug development. DCDP is a pyridine derivative that has two chlorine atoms and two fluorine atoms attached to it. This compound has shown promising results in various scientific research studies, which have led to its increasing use in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of DCDP is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. DCDP has also been found to induce apoptosis, which is a process of programmed cell death that is essential for the removal of damaged or abnormal cells in the body.
Biochemical and Physiological Effects
DCDP has been found to have several biochemical and physiological effects on the body. In vitro studies have shown that DCDP inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. DCDP has also been found to have anti-inflammatory and anti-bacterial properties, which could be useful in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DCDP is its potent anti-cancer properties, which make it a promising candidate for the development of new anti-cancer drugs. DCDP also has anti-inflammatory and anti-bacterial properties, which could be useful in the development of new antibiotics. However, one of the limitations of DCDP is its complex synthesis process, which requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the research and development of DCDP. One of the main areas of focus is the development of new anti-cancer drugs based on the structure and properties of DCDP. Another area of focus is the development of new antibiotics that can overcome the growing problem of antibiotic resistance. Additionally, further research is needed to fully understand the mechanism of action of DCDP and its potential applications in other areas of medicine.
Conclusion
In conclusion, DCDP is an organic compound that has shown promising results in various scientific research studies. This compound has anti-cancer, anti-inflammatory, and anti-bacterial properties, which make it a promising candidate for the development of new drugs. However, further research is needed to fully understand the mechanism of action of DCDP and its potential applications in other areas of medicine.
Aplicaciones Científicas De Investigación
DCDP has been the subject of numerous scientific research studies due to its potential applications in drug development. Several studies have shown that DCDP has anti-cancer properties, which make it a promising candidate for the development of new anti-cancer drugs. DCDP has also been found to have anti-inflammatory and anti-bacterial properties, which could be useful in the development of new antibiotics.
Propiedades
Número CAS |
189281-60-5 |
|---|---|
Nombre del producto |
2,5-Dichloro-3,6-difluoropyridin-4-amine |
Fórmula molecular |
C5H2Cl2F2N2 |
Peso molecular |
198.98 g/mol |
Nombre IUPAC |
2,5-dichloro-3,6-difluoropyridin-4-amine |
InChI |
InChI=1S/C5H2Cl2F2N2/c6-1-3(10)2(8)4(7)11-5(1)9/h(H2,10,11) |
Clave InChI |
FVRWYMWUPLJQQY-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=NC(=C1Cl)F)Cl)F)N |
SMILES canónico |
C1(=C(C(=NC(=C1Cl)F)Cl)F)N |
Sinónimos |
4-Pyridinamine,2,5-dichloro-3,6-difluoro-(9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

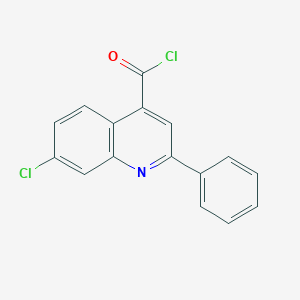
![1-Methylhexahydro-3,5-methanocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B62931.png)

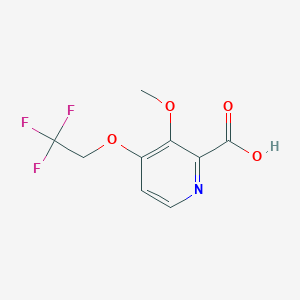
![1-[(5-Methylisoxazol-3-yl)methyl]piperazine](/img/structure/B62935.png)
